Silodosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Potential Benefits in BPH

Silodosin belongs to a class of drugs called alpha-1 adrenergic receptor antagonists. These receptors are found in the prostate gland and smooth muscle tissue in the bladder neck and urethra. By blocking these receptors, Silodosin relaxes the prostate muscles and bladder neck, allowing for easier urine flow [].

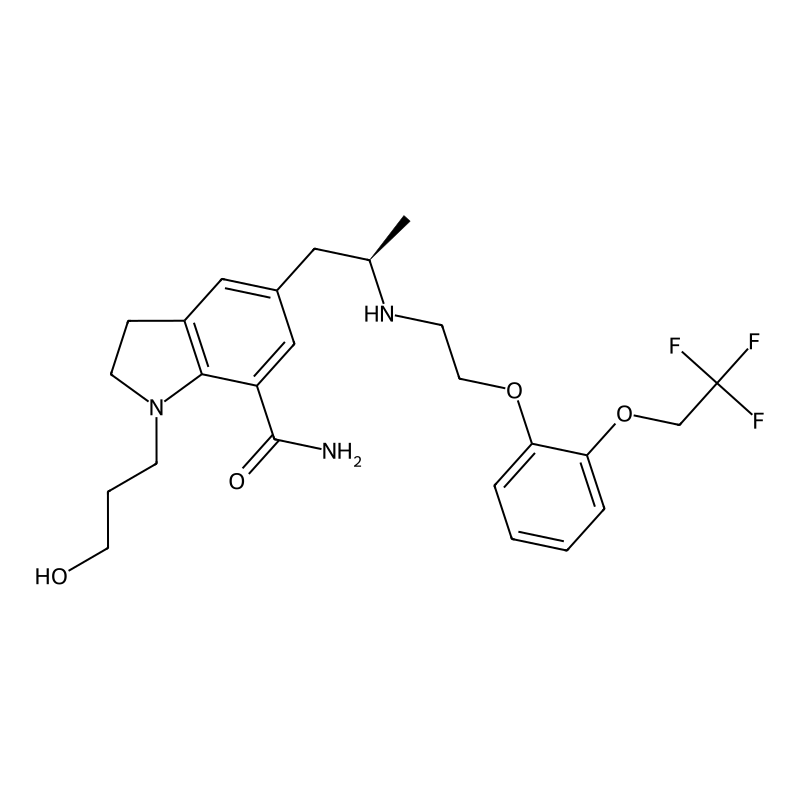

Silodosin is a selective alpha-1A adrenergic antagonist primarily used for treating benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that can obstruct urinary flow. Approved in the United States in 2007, silodosin works by selectively blocking alpha-1A receptors located in the smooth muscle of the prostate and bladder neck, which leads to relaxation of these muscles and improved urine flow . Its chemical structure is represented by the molecular formula and it has a CAS registry number of 160970-54-7 .

Silodosin is generally well-tolerated, but common side effects include dizziness, retrograde ejaculation (semen ejaculates backward into the bladder), and nasal congestion [].

Silodosin can cause a sudden drop in blood pressure, especially when taken for the first time or after a dose increase []. It is not recommended for people with certain medical conditions like severe liver impairment or uncontrolled hypotension [].

- Formation of an intermediate compound through nucleophilic substitution reactions.

- Cyclization to form the core structure of silodosin.

- Functionalization to introduce necessary substituents, including fluorine atoms and hydroxyl groups.

The detailed synthetic route includes multiple steps that ensure the formation of the desired stereochemistry and functional groups necessary for biological activity .

The primary biological activity of silodosin is its action as an alpha-1A adrenergic receptor antagonist. By blocking these receptors, it prevents the contraction of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH. Silodosin exhibits a high affinity for alpha-1A receptors compared to other adrenergic receptor subtypes, which minimizes its cardiovascular side effects often seen with non-selective alpha blockers .

Silodosin is primarily indicated for:

- Benign Prostatic Hyperplasia: It effectively relieves urinary hesitancy, weak stream, and other lower urinary tract symptoms associated with BPH .

- Research: Studies are ongoing to explore its potential applications in other urological conditions due to its selective action on alpha-1A receptors.

Silodosin interacts with various substances that can affect its pharmacokinetics:

- CYP3A4 Inhibitors: Strong inhibitors like ketoconazole can significantly increase silodosin plasma concentrations, leading to potential adverse effects. Therefore, concurrent use is contraindicated .

- P-glycoprotein Substrates: Silodosin is also a substrate for P-glycoprotein; thus, inhibitors of this transporter may enhance silodosin levels .

- Other Alpha Blockers: Caution is advised when combining silodosin with other alpha blockers due to potential additive effects on blood pressure and heart rate.

Silodosin belongs to a class of medications known as alpha blockers. Other similar compounds include:

| Compound Name | Selectivity | Indications | Unique Features |

|---|---|---|---|

| Alfuzosin | Non-selective | BPH | More side effects on blood pressure |

| Tamsulosin | Selective | BPH | Similar mechanism but less potent |

| Doxazosin | Non-selective | Hypertension, BPH | Broader application beyond BPH |

Uniqueness of Silodosin

Silodosin is unique due to its high selectivity for the alpha-1A receptor subtype, which minimizes cardiovascular side effects common with non-selective agents like doxazosin and alfuzosin. Its pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance compared to other medications requiring multiple doses .

Reversed-Phase High Performance Liquid Chromatography Methods

The development of reversed-phase high performance liquid chromatography methods for silodosin analysis has been extensively studied with various stationary phases and mobile phase compositions. A stability-indicating reversed-phase high performance liquid chromatography method was developed using an Agilent ZORBAX Cyanopropyl column (4.6 × 250 mm, 5 μm) with an isocratic mobile phase consisting of methanol, acetonitrile, and ammonium acetate buffer (pH 4.0; 0.015 M) in a 40:30:30 (v/v/v) ratio at a flow rate of 1.3 mL/min [1]. The method demonstrated excellent chromatographic performance with a retention time of 2.865 minutes for silodosin and showed linearity in the concentration range of 4.0-600.0 μM with a correlation coefficient of 0.999.

Multiple studies have reported the use of Octadecylsilane (C18) stationary phases for silodosin analysis. A method utilizing a Zorbax Eclipse C-8 column (150 × 4.6 mm, 5 μm) with a mobile phase comprising ammonium acetate buffer (pH 4.5) and acetonitrile in a 50:50 ratio achieved a retention time of 2.865 minutes and demonstrated linearity over the range of 40-120 μg/mL with a correlation coefficient of 0.999 [2]. The method was validated according to International Conference on Harmonization Q2 guidelines and showed excellent precision with a relative standard deviation of 1.36%.

Ultra Performance Liquid Chromatography Methods

Ultra performance liquid chromatography methods have been developed to provide enhanced resolution and reduced analysis times for silodosin determination. A Waters ACQUITY Ultra Performance Liquid Chromatography BEH C18 column (50 mm × 2.1 mm, 1.7 μm) was employed with gradient elution using water and acetonitrile as mobile phases [3]. The method achieved superior sensitivity with a linearity range of 1.0-800 ng/mL and limits of detection and quantitation of 0.33 ng/mL and 1.0 ng/mL, respectively.

A stability-indicating ultra-high-performance liquid chromatography method was developed using an Agilent Poroshell 120 EC-C18 column (50 × 4.6 mm, 2.7 μm) with gradient elution employing acetonitrile and 10 mM ammonium acetate buffer containing 0.1% triethylamine (pH 6.0) [4]. The method demonstrated resolution greater than 2.0 between silodosin and its process-related impurities, with detection at 273 nm wavelength.

Chiral High Performance Liquid Chromatography Methods

Enantioselective high performance liquid chromatography methods have been developed for determining the enantiomeric purity of silodosin. A direct enantio- and chemo-selective method using Chiralpak AD-3 column (250 mm × 4.6 mm, 3 μm) under normal-phase conditions was developed [5]. The optimized mobile phase consisted of n-heptane, ethanol, and diethylamine in a 70:30:0.1 (v/v/v) ratio at 35°C, achieving complete separation of silodosin enantiomers and main impurities within 12 minutes. The method showed excellent linearity (R² > 0.999) over the concentration range of 1.13-2500 μg/mL with limits of quantitation of 1.13 μg/mL for silodosin.

A quality-by-design approach was employed for developing a capillary electrophoresis method for chiral purity determination using carboxymethyl-β-cyclodextrin as chiral selector in 100 mM sodium phosphate buffer (pH 2.9) [6]. The method utilized a capillary temperature of 17°C and applied voltage of 28 kV, demonstrating robustness and suitability for pharmaceutical analysis.

| Method | Column | Mobile Phase | Detection | Retention Time (min) | Linearity Range | LOD | LOQ |

|---|---|---|---|---|---|---|---|

| RP-HPLC | C18 (150×4.6mm, 5μm) | Methanol:ACN:Buffer (40:30:30) | UV 270nm | 2.865 | 40-120 μg/ml | 2.1 μg/ml | 6.5 μg/ml |

| UPLC | C18 (50×2.1mm, 1.7μm) | Gradient ACN-Water | MS/MS | 4.000 | 1.0-800 ng/ml | 0.33 ng/ml | 1.0 ng/ml |

| UHPLC | C18 (50×4.6mm, 2.7μm) | Gradient ACN-Buffer | UV 273nm | 3.500 | 4.0-600 μM | 85.0 nM | NR |

| Chiral HPLC | Chiralpak AD-3 | n-Hexane:Ethanol:DEA (60:40:0.1) | UV 220nm | 12.200 | 1.13-2500 μg/ml | 1.13 μg/ml | 1.13 μg/ml |

Spectrophotometric Assay Development

Ultraviolet Spectrophotometric Methods

Direct ultraviolet spectrophotometric methods for silodosin analysis have been developed utilizing its inherent chromophoric properties. The drug exhibits maximum absorption at 269 nm when dissolved in methanol, forming the basis for quantitative analysis [7]. A simple ultraviolet spectrophotometric method demonstrated linearity in the concentration range of 10-50 μg/mL with a correlation coefficient of 0.994 and limits of detection and quantitation of 3.0 μg/mL and 9.0 μg/mL, respectively.

Zero-order and first-order derivative spectrophotometric methods have been developed for enhanced selectivity and sensitivity. The first-order derivative method measured silodosin at 266 nm and 325 nm, showing improved specificity compared to direct measurements [8]. The method exhibited linearity over 5-50 μg/mL with correlation coefficients of 0.999 and 0.998 for zero-order and first-order derivative methods, respectively.

Stability-Indicating Spectrophotometric Methods

Multiple stability-indicating spectrophotometric methods have been developed for silodosin determination in the presence of degradation products. A dual-wavelength method utilizing wavelengths at 352 nm and 377 nm was developed specifically for determining silodosin in the presence of oxidative degradation products [9]. The method showed excellent selectivity with the absorbance of the degradation product being equal at both wavelengths, allowing for selective quantitation of the parent compound.

An induced dual-wavelength method was developed for analyzing silodosin in the presence of acid-induced degradation products by selecting wavelengths where the difference in absorbance for degradation products equals zero while maintaining significance for silodosin [9]. The method demonstrated linearity over 5-70 μg/mL with acceptable accuracy and precision parameters.

Charge Transfer Complex Methods

Charge transfer complex formation has been exploited for silodosin determination using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an electron acceptor [10]. The reaction between silodosin (electron donor) and the acceptor forms a red-colored charge transfer complex with maximum absorbance at 410 nm. The method demonstrated linearity over 30-120 μg/mL with excellent optical characteristics including molar absorptivity of 1.1254 L·mol⁻¹·cm⁻¹ and Sandell's sensitivity of 0.0033 μg·cm⁻².

Fluorescence Spectrophotometric Methods

Silodosin exhibits native fluorescence properties that have been utilized for highly sensitive analytical methods. A high performance liquid chromatography-fluorescence detection method was developed using excitation and emission wavelengths of 226 nm and 456 nm, respectively [11]. The method employed a central composite design methodology for optimization and achieved superior sensitivity with linearity over 0.05-0.50 μg/mL and limits of detection and quantitation of 0.017 μg/mL and 0.050 μg/mL, respectively.

First derivative synchronous fluorescence spectroscopy was applied for analyzing silodosin in the presence of degradation products using a wavelength difference (Δλ) of 90 nm [12]. The method measured peak amplitudes at 360 nm and demonstrated selectivity for silodosin even in the presence of acid-induced and oxidative degradation products.

| Method | Detection Wavelength (nm) | Linearity Range | LOD | LOQ | Solvent |

|---|---|---|---|---|---|

| UV Direct | 269 | 10-50 μg/ml | 3.0 μg/ml | 9.0 μg/ml | Methanol |

| First Derivative | 266, 325 | 5-50 μg/ml | 1.5 μg/ml | 4.5 μg/ml | Methanol/Water |

| Dual Wavelength | 352, 377 | 5-70 μg/ml | 1.5 μg/ml | 4.5 μg/ml | Methanol |

| Charge Transfer | 410 | 30-120 μg/ml | 9.0 μg/ml | 27.0 μg/ml | Methanol |

| Fluorescence | 270 (ex), 456 (em) | 0.05-0.50 μg/ml | 0.017 μg/ml | 0.050 μg/ml | Methanol |

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Silodosin exhibits characteristic fragmentation patterns under electrospray ionization conditions in positive ion mode. The molecular ion [M+H]⁺ appears at m/z 496.2, corresponding to the protonated molecular formula C₂₅H₃₂F₃N₃O₄ [13]. The primary fragmentation pathway involves the loss of the trifluoroethoxyphenoxy side chain, resulting in the formation of the base peak at m/z 261.0, which represents the indoline carboxamide core structure.

Tandem Mass Spectrometry Fragmentation

Collision-induced dissociation of the precursor ion at m/z 496.2 produces several characteristic product ions. The most abundant fragment ion at m/z 261.0 is formed through the cleavage of the ether linkage in the trifluoroethoxyphenoxy moiety [3]. Secondary fragmentation of the m/z 261.0 ion yields fragments at m/z 244.1 (loss of NH₃), m/z 216.1 (loss of CONH₂), and m/z 188.1 (further loss of C₂H₄).

The collision energy optimization studies have shown that optimal fragmentation occurs at 30-40 eV for most mass spectrometric systems, with cone voltages typically set between 35-42 V [13] [14]. The fragmentation pathway has been confirmed through high-resolution mass spectrometry experiments using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry.

Metabolite Fragmentation Patterns

Silodosin β-D-glucuronide, the major metabolite, exhibits distinct fragmentation patterns with the molecular ion at m/z 672.2 [15]. The primary fragmentation involves the loss of the glucuronide moiety (m/z 176), regenerating the parent silodosin ion at m/z 496.2, which subsequently fragments according to the established pathway. This fragmentation pattern has been utilized for simultaneous quantification of silodosin and its metabolite in biological samples.

The fragmentation behavior under different ionization conditions has been studied, with electrospray ionization in positive mode providing the most sensitive and reproducible results. Alternative ionization techniques such as atmospheric pressure chemical ionization have been explored but showed inferior sensitivity compared to electrospray ionization [16].

| Technique | Ionization | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

|---|---|---|---|---|---|

| LC-MS/MS | ESI+ | 496.2 | 261.0 | 30-40 | 40 |

| UPLC-MS/MS | ESI+ | 496.1 | 261.2 | 35 | 40 |

| LC-ESI-MS/MS | ESI+ | 496.2 | 261.0 | 32 | 42 |

| UHPLC-QTOF-MS | ESI+ | 496.2 | 261.2 | 25-35 | 35 |

Validation Parameters (International Conference on Harmonization Q2 Guidelines)

Linearity and Range

Analytical methods for silodosin have demonstrated excellent linearity across various concentration ranges depending on the analytical technique employed. High performance liquid chromatography methods typically show linearity over concentration ranges of 40-120 μg/mL with correlation coefficients consistently exceeding 0.999 [2]. Ultra performance liquid chromatography methods coupled with mass spectrometry detection achieve lower quantitation limits with linearity ranges of 1.0-800 ng/mL [3].

The linearity assessment follows International Conference on Harmonization Q2 guidelines, requiring a minimum of five concentration levels covering the specified range. Statistical evaluation includes determination of the slope, intercept, correlation coefficient, and residual sum of squares. The acceptance criterion for correlation coefficient is ≥0.999 for all analytical methods, which has been consistently achieved across different methodologies.

Accuracy and Precision

Accuracy studies have been conducted at three concentration levels (80%, 100%, and 120% of the nominal concentration) using the standard addition method. Recovery studies for high performance liquid chromatography methods typically demonstrate recoveries between 98-102% with relative standard deviations below 2.0% [2]. Ultra performance liquid chromatography methods show slightly broader acceptable ranges of 95-105% due to the enhanced sensitivity and potential matrix effects.

Precision studies encompass repeatability (intra-day precision) and intermediate precision (inter-day precision) evaluations. Six replicate injections at the nominal concentration level are performed for repeatability assessment, while intermediate precision is evaluated over three consecutive days. The acceptance criterion for relative standard deviation is ≤2.0% for high performance liquid chromatography methods and ≤5.0% for liquid chromatography-mass spectrometry methods [17].

Detection and Quantitation Limits

Detection limits for silodosin analytical methods vary significantly based on the detection technique employed. Ultraviolet spectrophotometric methods typically achieve limits of detection in the range of 1.5-3.0 μg/mL [9], while fluorescence detection methods demonstrate superior sensitivity with limits of detection as low as 0.017 μg/mL [11]. Mass spectrometric methods provide the highest sensitivity with limits of detection in the ng/mL range, typically 0.05-0.5 ng/mL [15].

Quantitation limits are determined as 10 times the signal-to-noise ratio and are typically 3-5 times higher than the corresponding detection limits. The quantitation limits must be validated for accuracy and precision according to International Conference on Harmonization guidelines, with acceptance criteria of ±20% for accuracy and ≤20% for precision at the limit of quantitation level.

Robustness and System Suitability

Robustness studies evaluate the analytical method's ability to remain unaffected by small but deliberate variations in method parameters. Parameters typically evaluated include mobile phase composition (±2%), flow rate (±0.2 mL/min), column temperature (±5°C), and detection wavelength (±2 nm). The method is considered robust if the relative standard deviation of the system suitability parameters remains below 2.0% under these varied conditions [18].

System suitability testing is performed before each analytical run to ensure the chromatographic system performs adequately. Key parameters include theoretical plates (≥2000), tailing factor (≤2.0), retention time variability (≤2.0%), and peak area variability (≤2.0%). Resolution between silodosin and potential impurities must be ≥2.0 to ensure adequate separation.

| Parameter | HPLC Method | UPLC Method | UV Method | MS/MS Method | ICH Q2 Requirement |

|---|---|---|---|---|---|

| Linearity (R²) | ≥0.999 | ≥0.999 | ≥0.994 | ≥0.999 | ≥0.999 |

| Precision (RSD%) | ≤2.0 | ≤1.5 | ≤2.0 | ≤5.0 | ≤2.0 |

| Accuracy (Recovery%) | 98-102 | 95-105 | 98-102 | 90-110 | 98-102 |

| LOD | 0.5-2.1 μg/ml | 0.33-1.0 ng/ml | 1.5-3.0 μg/ml | 0.05-0.5 ng/ml | Method dependent |

| LOQ | 1.5-6.5 μg/ml | 1.0-3.0 ng/ml | 4.5-9.0 μg/ml | 0.2-1.5 ng/ml | Method dependent |

Comparative Analysis of Detection Modalities

Sensitivity Comparison

The sensitivity of analytical methods for silodosin varies significantly based on the detection modality employed. Mass spectrometric detection provides the highest sensitivity with limits of detection in the low ng/mL range, making it suitable for bioanalytical applications where silodosin concentrations in biological matrices are typically very low [15]. Fluorescence detection offers intermediate sensitivity with limits of detection in the range of 0.017-0.050 μg/mL, while ultraviolet detection provides adequate sensitivity for pharmaceutical formulation analysis with limits of detection typically ranging from 1.5-3.0 μg/mL [11] [9].

The enhanced sensitivity of mass spectrometric methods is attributed to the high selectivity of the detection process, which monitors specific mass-to-charge ratios rather than broad-spectrum absorption or emission. This selectivity minimizes interference from matrix components and allows for lower quantitation limits. However, the improved sensitivity comes at the cost of increased instrumental complexity and operational costs.

Selectivity and Specificity

Selectivity represents a critical parameter for analytical methods, particularly for stability-indicating assays where the active pharmaceutical ingredient must be quantified in the presence of degradation products. Mass spectrometric detection offers superior selectivity through monitoring specific precursor-to-product ion transitions, effectively eliminating interferences from structurally similar compounds [3]. Chromatographic methods with ultraviolet detection rely on baseline resolution of analytes, which may be challenging when dealing with closely related impurities or degradation products.

Spectrophotometric methods demonstrate variable selectivity depending on the specific technique employed. Dual-wavelength methods and derivative spectroscopy techniques enhance selectivity by mathematically eliminating interferences, while direct ultraviolet measurements may suffer from lack of specificity in complex matrices [9]. Fluorescence detection offers enhanced selectivity due to the dual-wavelength nature of the measurement (excitation and emission), reducing the probability of interferences.

Analysis Time and Throughput

Analysis time varies considerably among different detection modalities, with important implications for laboratory throughput. Ultra performance liquid chromatography methods typically achieve the shortest analysis times, with complete separations accomplished in 3-4 minutes due to the use of sub-2 μm particle size columns [3]. Conventional high performance liquid chromatography methods require longer analysis times, typically 8-12 minutes, depending on the complexity of the separation and the number of analytes.

Spectrophotometric methods offer the advantage of rapid analysis with minimal sample preparation requirements. Direct ultraviolet measurements can be completed within minutes, making them suitable for routine quality control applications where high throughput is essential [7]. However, the time advantage of spectrophotometric methods may be offset by the need for more extensive method development and validation when dealing with complex matrices.

Cost-Effectiveness and Accessibility

The cost-effectiveness of analytical methods depends on various factors including instrumentation costs, consumables, maintenance requirements, and operator expertise. Spectrophotometric methods offer the most cost-effective approach with minimal instrumentation requirements and low operational costs [8]. High performance liquid chromatography with ultraviolet detection represents an intermediate cost option, providing good performance with reasonable instrumental investment.

Mass spectrometric methods require the highest capital investment and operational costs due to the complexity of the instrumentation and the need for specialized maintenance and expertise. However, the superior sensitivity and selectivity of mass spectrometric methods may justify the increased costs for applications requiring trace-level quantitation or analysis in complex biological matrices [15].

Accessibility of analytical methods is an important consideration for laboratories with limited resources. Spectrophotometric methods are widely accessible due to the ubiquity of ultraviolet-visible spectrophotometers in analytical laboratories. High performance liquid chromatography systems are also commonly available, while mass spectrometric instrumentation may be limited to specialized laboratories or larger pharmaceutical companies.

| Detection Modality | Sensitivity Rank | Selectivity Rank | Analysis Time | Cost Rank | Accessibility Rank |

|---|---|---|---|---|---|

| MS/MS | 1 (Highest) | 1 (Highest) | 3-6 min | 4 (Highest) | 4 (Lowest) |

| Fluorescence | 2 | 2 | 5-10 min | 3 | 3 |

| HPLC-UV | 3 | 3 | 8-12 min | 2 | 2 |

| UV Spectrophotometry | 4 (Lowest) | 4 (Lowest) | 2-5 min | 1 (Lowest) | 1 (Highest) |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) in adult men.

Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH)

Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH).

Livertox Summary

Drug Classes

Pharmacology

Silodosin is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, silodosin selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, silodosin may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04C - Drugs used in benign prostatic hypertrophy

G04CA - Alpha-adrenoreceptor antagonists

G04CA04 - Silodosin

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1A [HSA:148] [KO:K04135]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

At 10 days following oral administration of radiolabelled silodosin, about 33.5% of the dose was recovered in urine and 54.9% was recovered in feces.

Silodosin has an apparent volume of distribution of 49.5 L.

After intravenous administration, the plasma clearance of silodosin was approximately 10 L/hour.

Metabolism Metabolites

Wikipedia

Calcium(I)_chloride

Biological Half Life

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Fonseca J, Martins da Silva C. The diagnosis and treatment of lower urinary tract symptoms due to benign prostatic hyperplasia with α-blockers: focus on silodosin. Clin Drug Investig. 2015 Feb;35 Suppl 1:7-18. doi: 10.1007/s40261-014-0257-3. Review. PubMed PMID: 25708606.

3: Descazeaud A, de La Taille A, Giuliano F, Desgrandchamps F, Doridot G. [Negative effects on sexual function of medications for the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia]. Prog Urol. 2015 Mar;25(3):115-27. doi: 10.1016/j.purol.2014.12.003. Epub 2015 Jan 17. Review. French. PubMed PMID: 25605342.

4: Keating GM. Silodosin: a review of its use in the treatment of the signs and symptoms of benign prostatic hyperplasia. Drugs. 2015 Feb;75(2):207-17. doi: 10.1007/s40265-014-0344-z. Review. PubMed PMID: 25575983.

5: Schauer I, Madersbacher S. Medical treatment of lower urinary tract symptoms/benign prostatic hyperplasia: anything new in 2015. Curr Opin Urol. 2015 Jan;25(1):6-11. doi: 10.1097/MOU.0000000000000120. Review. PubMed PMID: 25393269.

6: Cho HJ, Yoo TK. Silodosin for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability. Res Rep Urol. 2014 Sep 26;6:113-9. doi: 10.2147/RRU.S41618. eCollection 2014. Review. PubMed PMID: 25328864; PubMed Central PMCID: PMC4199653.

7: Russo A, La Croce G, Capogrosso P, Ventimiglia E, Colicchia M, Serino A, Mirone V, Damiano R, Montorsi F, Salonia A. Latest pharmacotherapy options for benign prostatic hyperplasia. Expert Opin Pharmacother. 2014 Nov;15(16):2319-28. doi: 10.1517/14656566.2014.955470. Epub 2014 Aug 28. Review. PubMed PMID: 25164497.

8: Oelke M, Gericke A, Michel MC. Cardiovascular and ocular safety of α1-adrenoceptor antagonists in the treatment of male lower urinary tract symptoms. Expert Opin Drug Saf. 2014 Sep;13(9):1187-97. doi: 10.1517/14740338.2014.936376. Epub 2014 Jul 29. Review. PubMed PMID: 25073735.

9: Fisher E, Subramonian K, Omar MI. The role of alpha blockers prior to removal of urethral catheter for acute urinary retention in men. Cochrane Database Syst Rev. 2014 Jun 10;6:CD006744. doi: 10.1002/14651858.CD006744.pub3. Review. PubMed PMID: 24913721.

10: Andersson KE, Nomiya M, Sawada N, Yamaguchi O. Pharmacological treatment of chronic pelvic ischemia. Ther Adv Urol. 2014 Jun;6(3):105-14. doi: 10.1177/1756287214526768. Review. PubMed PMID: 24883108; PubMed Central PMCID: PMC4003842.

11: Gacci M, Ficarra V, Sebastianelli A, Corona G, Serni S, Shariat SF, Maggi M, Zattoni F, Carini M, Novara G. Impact of medical treatments for male lower urinary tract symptoms due to benign prostatic hyperplasia on ejaculatory function: a systematic review and meta-analysis. J Sex Med. 2014 Jun;11(6):1554-66. doi: 10.1111/jsm.12525. Epub 2014 Apr 7. Review. PubMed PMID: 24708055.

12: Boyd K, Hilas O. α-adrenergic blockers for the treatment of lower-urinary-tract symptoms and dysfunction in women. Ann Pharmacother. 2014 Jun;48(6):711-22. doi: 10.1177/1060028014524174. Epub 2014 Mar 10. Review. PubMed PMID: 24615630.

13: Silva J, Silva CM, Cruz F. Current medical treatment of lower urinary tract symptoms/BPH: do we have a standard? Curr Opin Urol. 2014 Jan;24(1):21-8. doi: 10.1097/MOU.0000000000000007. Review. PubMed PMID: 24231531.

14: Castiglione F, Benigni F, Briganti A, Salonia A, Villa L, Nini A, Di Trapani E, Capitanio U, Hedlund P, Montorsi F. Naftopidil for the treatment of benign prostate hyperplasia: a systematic review. Curr Med Res Opin. 2014 Apr;30(4):719-32. doi: 10.1185/03007995.2013.861813. Epub 2013 Dec 18. Review. PubMed PMID: 24188134.

15: Koguchi D, Nishi M, Satoh T, Shitara T, Matsumoto K, Fujita T, Yoshida K, Iwamura M. Bone dissemination of prostate cancer after holmium laser enucleation of the prostate: a case report and a review of the literature. Int J Urol. 2014 Feb;21(2):215-7. doi: 10.1111/iju.12248. Epub 2013 Aug 15. Review. PubMed PMID: 23944756.

16: Giuliano F, Droupy S. [Sexual side effects of pharmacological treatments]. Prog Urol. 2013 Jul;23(9):804-10. doi: 10.1016/j.purol.2013.01.008. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830275.

17: Rigot JM, Marcelli F, Giuliano F. [Ejaculatory disorders except premature ejaculation, orgasmic disorders]. Prog Urol. 2013 Jul;23(9):657-63. doi: 10.1016/j.purol.2013.01.011. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830260.

18: Montorsi F. [Profile of silodosin]. Urologiia. 2013 Mar-Apr;(2):112-4, 116-7. Review. Russian. PubMed PMID: 23789376.

19: Capitanio U, Salonia A, Briganti A, Montorsi F. Silodosin in the management of lower urinary tract symptoms as a result of benign prostatic hyperplasia: who are the best candidates. Int J Clin Pract. 2013 Jun;67(6):544-51. doi: 10.1111/ijcp.12135. Epub 2013 Feb 15. Review. PubMed PMID: 23409749.

20: Ding H, Du W, Hou ZZ, Wang HZ, Wang ZP. Silodosin is effective for treatment of LUTS in men with BPH: a systematic review. Asian J Androl. 2013 Jan;15(1):121-8. doi: 10.1038/aja.2012.102. Epub 2012 Dec 10. Review. PubMed PMID: 23223034; PubMed Central PMCID: PMC3739107.